Methyl 2-propoxynicotinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-propoxynicotinate typically involves the esterification of 2-propoxynicotinic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the product . The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-propoxynicotinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-propoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding . The compound may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid with similar chemical properties.
Ethyl nicotinate: An ethyl ester of nicotinic acid with comparable biological activities.
Propyl nicotinate: A propyl ester of nicotinic acid with similar industrial applications.
Uniqueness
Methyl 2-propoxynicotinate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-propoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-7-14-9-8(10(12)13-2)5-4-6-11-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
MKCLFUHWBHMTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=N1)C(=O)OC |
Origin of Product |
United States |
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